![molecular formula C13H13ClN2O6 B14587148 N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid CAS No. 61137-29-9](/img/structure/B14587148.png)
N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid is an organic compound with a molecular formula of C11H11ClN2O5. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of benzoic acid and is characterized by the presence of a chloroacetamido group attached to the benzoyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid typically involves the reaction of 4-aminobenzoic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at a low temperature (4-10°C) to prevent side reactions. The product, 4-(2-chloroacetamido)benzoic acid, is then coupled with L-aspartic acid under appropriate conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反応の分析
Types of Reactions
N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are 4-aminobenzoic acid and L-aspartic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
科学的研究の応用
N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid has several scientific research applications:
作用機序
The mechanism of action of N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in the metabolism of nucleic acids, proteins, and carbohydrates. This inhibition can lead to the disruption of essential cellular processes, making it effective against certain bacteria and cancer cells.
類似化合物との比較
Similar Compounds
4-(2-Chloroacetamido)benzoic acid: A precursor in the synthesis of N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both 4-(2-chloroacetamido)benzoic acid and L-aspartic acid. This combination enhances its potential as a therapeutic agent, making it more effective in targeting specific molecular pathways.
特性
CAS番号 |
61137-29-9 |
|---|---|
分子式 |
C13H13ClN2O6 |
分子量 |
328.70 g/mol |
IUPAC名 |
(2S)-2-[[4-[(2-chloroacetyl)amino]benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C13H13ClN2O6/c14-6-10(17)15-8-3-1-7(2-4-8)12(20)16-9(13(21)22)5-11(18)19/h1-4,9H,5-6H2,(H,15,17)(H,16,20)(H,18,19)(H,21,22)/t9-/m0/s1 |
InChIキー |
CUVBOKYHBLEHIH-VIFPVBQESA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CCl |
正規SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


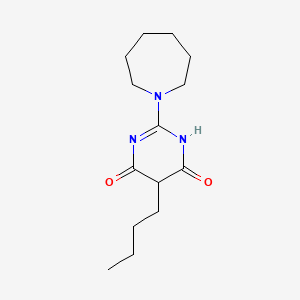

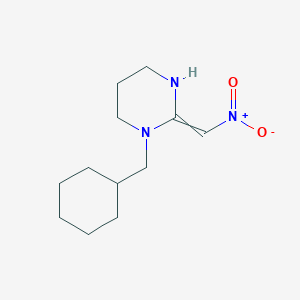
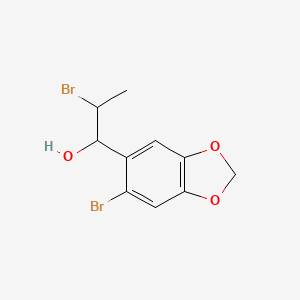
![Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate](/img/structure/B14587092.png)
(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14587116.png)
![1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14587123.png)

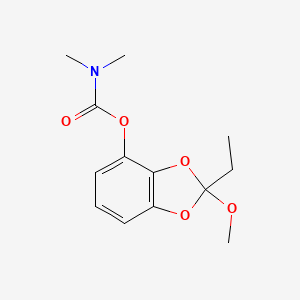
![1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14587129.png)


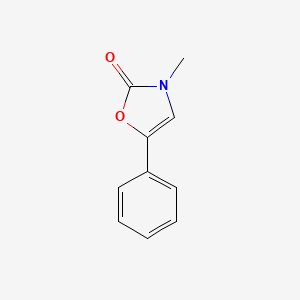
![10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14587142.png)
